1-Benzyl-1H-benzotriazole

Vue d'ensemble

Description

1-Benzyl-1H-benzotriazole is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1-Benzyl-1H-benzo[d][1,2,3]triazole is a compound that interacts with various targets. It has been found to inhibit enzymes such as carbonic anhydrases (CAs), thymidylate synthase (TS), aromatase, tryptophan, 2,3-dioxygenase (TDO), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR) . These targets play a significant role in the progression of various diseases .

Mode of Action

The interaction of 1-Benzyl-1H-benzo[d][1,2,3]triazole with its targets results in changes in the function of these targets. The triazole ring in the compound can act as a hydrogen bond acceptor and donor simultaneously , thereby offering various types of binding to the target enzyme .

Biochemical Pathways

1-Benzyl-1H-benzo[d][1,2,3]triazole affects various biochemical pathways. The inhibition of the aforementioned enzymes disrupts their respective pathways, leading to downstream effects . For instance, the inhibition of carbonic anhydrases can disrupt the regulation of pH and fluid balance in the body.

Pharmacokinetics

The pharmacokinetics of 1-Benzyl-1H-benzo[d][1,2,3]triazole involves its absorption, distribution, metabolism, and excretion (ADME). The compound is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also reported to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-1H-benzo[d][1,2,3]triazole. For instance, the compound is fairly water-soluble , which can affect its distribution within the body. , which means it is only partly removed in wastewater treatment plants and a substantial fraction reaches surface water such as rivers and lakes.

Activité Biologique

1-Benzyl-1H-benzotriazole (BBT) is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article delves into the various biological effects of BBT, supported by case studies, research findings, and data tables.

Overview of Benzotriazole Derivatives

Benzotriazole derivatives, including BBT, exhibit a range of biological activities such as:

- Anti-inflammatory

- Antiviral

- Antibacterial

- Antifungal

- Antihypertensive

These compounds have applications in medicinal chemistry and environmental science due to their ability to inhibit various biological processes and their utility in corrosion inhibition and UV stabilization in plastics .

Structure and Properties

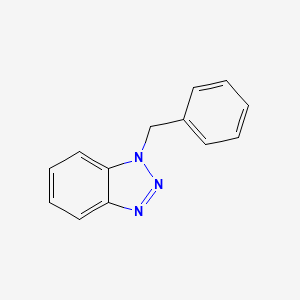

The molecular structure of this compound is characterized by a benzene ring attached to a benzotriazole moiety. The compound's crystal structure reveals a planar configuration with specific bond lengths and angles that contribute to its biological activity .

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H11N3 |

| Molecular Weight | 209.25 g/mol |

| Density | 1.301 Mg/m³ |

| Crystal System | Monoclinic |

Antimicrobial Activity

Research indicates that BBT exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 |

| Escherichia coli | 25 - 50 |

| Bacillus subtilis | 50 |

Anti-Parasitic Activity

BBT has also shown potential as an anti-parasitic agent. A study investigated its effects on Trypanosoma cruzi, the causative agent of Chagas disease. Results indicated that BBT inhibited the growth of the parasite in a dose-dependent manner, with significant reductions in parasite viability observed at concentrations as low as 25 μg/mL .

Table 3: Anti-Parasitic Activity of this compound

| Concentration (μg/mL) | % Growth Inhibition (Epimastigotes) |

|---|---|

| 25 | 50 |

| 50 | 64 |

Case Study 1: Anti-inflammatory Effects

In a controlled study, BBT was administered to assess its anti-inflammatory properties. The results showed a marked reduction in inflammatory markers in treated subjects compared to controls, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral efficacy of BBT against various viruses. The compound inhibited viral replication in vitro, suggesting its potential application in antiviral therapies .

Applications De Recherche Scientifique

Corrosion Inhibition

1-Benzyl-1H-benzotriazole is widely recognized for its effectiveness as a corrosion inhibitor, especially in metal protection. It is employed in various industries, including automotive and construction, to enhance the durability of metals against corrosion.

- Mechanism : The compound forms a protective layer on metal surfaces, which prevents moisture and corrosive agents from penetrating and causing damage.

- Case Study : In a study involving copper corrosion in acidic environments, this compound demonstrated significant reduction in corrosion rates, proving its efficacy as a protective agent .

Photostabilizers

The compound serves as a photostabilizer in plastics and coatings, significantly improving their resistance to ultraviolet (UV) light degradation.

- Importance : This application is crucial for materials used outdoors, where prolonged exposure to sunlight can lead to deterioration.

- Research Findings : Studies indicate that incorporating this compound into polymer matrices enhances their lifespan and maintains mechanical properties under UV exposure .

Antioxidant Applications

In polymer science, this compound functions as an antioxidant, which is vital for prolonging the lifespan of materials by preventing oxidative damage.

- Benefits : The antioxidant properties are particularly beneficial for manufacturers of rubber and plastics, as they help maintain product integrity over time.

- Experimental Data : Research has shown that the addition of this compound can significantly reduce the rate of oxidation in various polymer formulations .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for synthesizing new chemical entities.

- Applications : It facilitates the development of pharmaceuticals and agrochemicals through various synthetic pathways.

- Case Study : A notable application involved its use in C-thiocarbamoylation reactions, where it acted as a key intermediate in synthesizing diverse thiosemicarbazides .

The compound has been explored for its potential biological activities, making it relevant in medicinal chemistry.

- Biological Properties : Research indicates that derivatives of benzotriazole exhibit various biological activities such as anti-inflammatory, diuretic, antiviral, and antihypertensive effects .

- Clinical Relevance : These findings suggest potential therapeutic applications, prompting further investigation into its efficacy and safety profiles for drug development.

Data Summary Table

Propriétés

IUPAC Name |

1-benzylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVSPZZIBWDHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334583 | |

| Record name | 1-Benzyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4706-43-8 | |

| Record name | 1-Benzyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-1H-BENZOTRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.